molecular formula C13H17NO2 B3339520 (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-54-2

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B3339520
CAS RN: 1049978-54-2
M. Wt: 219.28 g/mol
InChI Key: OZNJNIZYLUDCFQ-NEPJUHHUSA-N
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Description

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as (R)-(-)-4-(3-Methylbenzyl)proline or (R)-(-)-Methylbenzylproline, and it has a molecular formula of C12H15NO2.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with the active site of the target enzyme, which results in the inhibition of enzyme activity. This inhibition can lead to changes in physiological processes, such as glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid are related to its inhibition of certain enzymes, such as DPP-4. This inhibition can lead to changes in glucose metabolism, which can have implications for the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid in lab experiments include its potential as a tool for studying enzyme inhibition and its potential applications in the development of new drugs for the treatment of metabolic disorders. However, limitations include the need for specialized synthesis methods and the potential for toxicity or side effects in vivo.

Future Directions

For research on (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid could include further studies on its mechanism of action and its potential as a therapeutic agent for the treatment of metabolic disorders. Additionally, research could focus on the development of new synthesis methods or modifications to the compound to enhance its activity and reduce potential toxicity or side effects.

Scientific Research Applications

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit activity as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.

properties

IUPAC Name

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-2-4-10(5-9)6-11-7-12(13(15)16)14-8-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNJNIZYLUDCFQ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H]2C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid

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